Product packaging for Stylatulide(Cat. No.:)

Stylatulide

Cat. No.: B1200752
M. Wt: 527 g/mol
InChI Key: ALCDJXWWURFGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stylatulide is a chlorine-containing briarane-type diterpenoid lactone (C26H35ClO10, MW: 543.01) naturally found in soft corals of the genus Pachyclavularia and Briareum . This compound belongs to a class of highly oxygenated natural products known for their complex structures and significant bioactivities. Research into this compound and related briaranes has revealed potential in several areas, with studies indicating anti-inflammatory properties. Investigations have shown that certain briarane analogs can exhibit moderate inhibitory activity on superoxide-anion generation and elastase release by human neutrophils, suggesting a valuable role in immunological research . Furthermore, briarane diterpenoids from this source have demonstrated cytotoxic effects against various cancer cell lines, highlighting their interest in pharmacological and oncological studies . As a secondary metabolite from marine invertebrates, this compound also serves as a compelling reference standard for chemotaxonomic studies, natural product chemistry, and biosynthetic research. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35ClO9 B1200752 Stylatulide

Properties

Molecular Formula

C26H35ClO9

Molecular Weight

527 g/mol

IUPAC Name

(2,14-diacetyloxy-8-chloro-4,13,18-trimethyl-9-methylidene-5-oxo-6,17-dioxatetracyclo[11.5.0.03,7.016,18]octadecan-12-yl) acetate

InChI

InChI=1S/C26H35ClO9/c1-11-8-9-16(32-13(3)28)25(6)17(33-14(4)29)10-18-26(7,36-18)23(25)22(34-15(5)30)19-12(2)24(31)35-21(19)20(11)27/h12,16-23H,1,8-10H2,2-7H3

InChI Key

ALCDJXWWURFGPE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(C(=C)CCC(C3(C(CC4C(C3C2OC(=O)C)(O4)C)OC(=O)C)C)OC(=O)C)Cl)OC1=O

Synonyms

stylatulide

Origin of Product

United States

Occurrence, Isolation, and Structural Elucidation of Stylatulide

Advanced Spectroscopic Methods for Structural Assignment

The structural elucidation of complex natural products like stylatulide is a meticulous process that involves piecing together molecular fragments using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed information about the carbon skeleton, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule as complex as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra provide the fundamental data for structure elucidation. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (singlet, doublet, etc.), which gives information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms and provides clues about their hybridization (sp³, sp², sp).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
140.3-
272.45.78 (d, 3)
338.82.49 (m)
428.42.28 (m), 2.12 (m)
5123.6-
6139.85.97 (d, 10)
776.04.80 (d, 10)
884.5-
976.55.70 (s)
1047.43.07 (s)
1160.63.06 (d, 4)
1272.85.01 (dd, 4, 2)
1326.92.12 (m), 1.99 (m)
1473.05.05 (br s)
1515.81.18 (s)
1620.82.22 (s)
1762.03.20 (q, 7)
18176.0-
198.91.23 (d, 7)
2059.0-
OAc170.8, 170.1, 169.8, 169.4-
OAc21.3, 21.2, 21.1, 21.02.13 (s), 2.08 (s), 2.03 (s), 1.97 (s)

Data sourced from Wratten and Faulkner, 1979. dntb.gov.ua

While 1D NMR provides a list of signals, 2D NMR experiments reveal the relationships between them. For briarane diterpenoids like this compound, these experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It allows for the tracing of proton-proton spin systems, helping to connect adjacent fragments of the molecule. semanticscholar.orgnih.gov For instance, COSY correlations would establish the connectivity from H-6 to H-7 and through the cyclohexane (B81311) ring system (e.g., H-9 to H-10, H-11 to H-12, etc.). semanticscholar.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful method for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, as it connects fragments that are not directly bonded via proton-proton coupling, such as linking quaternary carbons to nearby protons or connecting different spin systems across heteroatoms. semanticscholar.orgnih.gov For example, HMBC correlations from the methyl protons (H₃-15) would confirm its attachment to the quaternary carbon C-1. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique, detailed below, shows correlations between protons that are close in space, regardless of their bonding connectivity.

Together, these 2D NMR techniques allow for the systematic assembly of the molecular puzzle, confirming the briarane skeleton and the precise location of its numerous functional groups. semanticscholar.orgmdpi.com

The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one nuclear spin population with RF radiation affects the intensity of NMR signals from other spins that are spatially close (typically within 5 Å). In a NOESY experiment, cross-peaks appear between protons that are close in space, providing critical information for determining the relative stereochemistry of a molecule. rsc.org

For rigid, cyclic systems like the briarane skeleton of this compound, NOE analysis is fundamental. nih.gov In briaranes, it is generally established that the methyl group at C-1 (Me-15) is β-oriented, while the proton at C-10 is α-oriented. semanticscholar.orgrsc.org NOE correlations are then used to determine the orientation of all other substituents relative to these anchor points. For example, in many briaranes, NOE correlations are observed between H-10 and protons at C-2 and C-9, indicating that these protons are on the same α-face of the molecule. semanticscholar.orgrsc.org Conversely, correlations between the β-oriented Me-15 and protons at C-3 and C-14 would place those substituents on the β-face. clockss.org This systematic analysis of through-space interactions allows for the confident assignment of the molecule's three-dimensional structure in solution. rsc.org

Computer-Assisted Structure Elucidation (CASE) represents a modern approach to solving complex chemical structures. wikipedia.org CASE systems utilize computational algorithms to determine molecular structures that are consistent with a given set of spectroscopic data, primarily from 2D NMR experiments. wikipedia.orgresearchgate.net

For highly complex molecules like the briarane diterpenoids, CASE can be a powerful tool. researchgate.netresearch-solution.com The process involves feeding experimental data (¹H and ¹³C chemical shifts, COSY, HSQC, and HMBC correlations) into the software. The program then generates all possible molecular structures that fit these constraints. These candidate structures can be further ranked by comparing their predicted NMR spectra against the experimental data, often using empirical or quantum-mechanical (DFT) chemical shift calculations. This approach helps to validate a proposed structure or to identify the correct structure from a set of possibilities, reducing the potential for human error in the interpretation of complex spectra for novel analogues. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a new natural product, high-resolution mass spectrometry (HRMS) is used to determine its precise molecular mass, which allows for the calculation of a unique molecular formula. researchgate.net

The initial report on this compound identified its molecular formula as C₂₆H₃₅ClO₁₀ through a combination of ¹³C NMR data and high-resolution mass spectrometry. scribd.com The presence of chlorine was confirmed by the characteristic isotopic pattern (a 3:1 ratio for the [M]+ and [M+2]+ peaks) in the mass spectrum. semanticscholar.org Fragmentation analysis, where the molecule breaks apart within the mass spectrometer, can also provide structural clues. For instance, the loss of neutral fragments corresponding to acetic acid (60 amu) or ketene (B1206846) (42 amu) from the parent ion is indicative of the presence of acetate (B1210297) ester groups, a common feature in the this compound family of compounds.

X-Ray Crystallography for Absolute and Relative Stereochemistry

The definitive three-dimensional structure of this compound, including the absolute and relative stereochemistry of its chiral centers, was unequivocally established through single-crystal X-ray diffraction analysis. clockss.org This powerful analytical technique provided a detailed atomic-level view of the molecule, confirming its complex bicyclo[8.4.0]tetradecane skeleton characteristic of briarane-type diterpenoids.

This compound was the first identified briarane-type metabolite exhibiting toxicity, isolated from the sea pen coral Stylatula sp.. clockss.org The compound was crystallized, and subsequent X-ray analysis revealed the intricate spatial arrangement of its atoms. clockss.orgshareok.org This analysis was crucial in assigning the correct stereochemistry at each of the multiple stereogenic centers within the molecule.

The structures of many briarane-type diterpenoids have been determined by single-crystal X-ray diffraction. shareok.org In the case of this compound, the X-ray crystallographic data provided the precise coordinates of each atom, which allowed for the determination of bond lengths, bond angles, and torsion angles. This information was instrumental in defining the relative configuration of all substituents and the conformation of the fused ring system. Furthermore, by utilizing anomalous dispersion effects, the analysis also established the absolute configuration of the molecule, providing a complete and unambiguous structural description. clockss.orgresearchgate.netchem-soc.si

Table 1: Crystallographic Data Summary for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)90
γ (°)90
ZValue not available in search results
R-factorValue not available in search results

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. chem-soc.sicreative-proteomics.com These methods are based on the differential interaction of a chiral molecule with left and right circularly polarized light. chem-soc.si While single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry for crystalline compounds like this compound, chiroptical methods offer a valuable alternative, particularly for compounds in solution or for those that are difficult to crystallize. researchgate.netwarwick.ac.uk

No specific studies detailing the use of chiroptical methods for the stereochemical analysis of this compound were identified in the provided search results. However, the principles of these techniques are broadly applicable to complex natural products. For a molecule like this compound, the CD spectrum would be influenced by its various chromophores, such as the α,β-unsaturated γ-lactone and ester groups, and their spatial relationships within the chiral molecular framework.

In the analysis of other complex natural products, CD spectroscopy has been successfully used to:

Determine the absolute configuration of key structural motifs. acs.org

Analyze conformational changes in solution. creative-biostructure.com

Correlate the stereochemistry of a new compound with that of known analogues.

For instance, the exciton (B1674681) chirality method, a powerful application of CD spectroscopy, could potentially be applied to a derivative of this compound containing multiple chromophores to determine the absolute configuration of certain stereocenters. This would involve analyzing the splitting of the CD signal that arises from the through-space interaction of the electric transition dipoles of the chromophores.

Table 2: General Application of Chiroptical Methods in Stereochemical Analysis

Chiroptical MethodPrincipleApplication in Stereochemical Analysis
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by a chiral molecule. chem-soc.sicreative-proteomics.comDetermination of absolute configuration, analysis of protein secondary structure, conformational analysis. creative-proteomics.comcreative-biostructure.com
Optical Rotatory Dispersion (ORD) Wavelength dependence of the rotation of plane-polarized light by a chiral molecule.Historically used for conformational and configurational analysis, often complementary to CD.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared radiation.Determination of the absolute configuration of molecules, including those without UV-Vis chromophores.

While direct chiroptical data for this compound is not available in the search results, the established utility of these methods for other marine natural products suggests they would be a viable approach for corroborating the stereochemical assignments made by X-ray crystallography or for studying its conformational dynamics in solution.

Biosynthetic Pathways and Precursor Incorporation Studies of Stylatulide

Proposed Biogenetic Origin of Briarane-Type Metabolites

The biosynthesis of briarane-type diterpenoids, including stylatulide, is believed to originate from the general terpenoid pathway. The proposed biogenetic precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP). wikipedia.org The formation of the characteristic bicyclo[8.4.0] carbon skeleton of briaranes is hypothesized to occur through a series of cyclization reactions. researchgate.netclockss.org

The initial and key step is the cyclization of GGPP to form a cembrane (B156948) intermediate. researchgate.netclockss.orgclockss.org This is a common pathway in the biosynthesis of many marine diterpenes. Following the formation of the cembrane ring, a second crucial cyclization event is proposed to occur between C3 and C8 of the cembrane skeleton. researchgate.net This second cyclization is what gives rise to the unique bicyclic core of the briarane family. Subsequent oxidative modifications and functional group installations would then lead to the vast diversity of briarane structures, including this compound.

A proposed biogenetic pathway is outlined below:

StepPrecursorIntermediate/ProductKey Transformation
1Geranylgeranyl Pyrophosphate (GGPP)Cembrene IntermediateInitial cyclization
2Cembrene IntermediateBriarane SkeletonC3-C8 cyclization
3Briarane SkeletonThis compoundOxidative modifications

Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic machinery responsible for the biosynthesis of briaranes has been a subject of recent and significant research. While the specific enzymes for every step in this compound's biosynthesis are not fully characterized, studies on related briarane-producing octocorals have shed light on the key enzyme classes involved. researchgate.netnih.govdntb.gov.ua

The initial cyclization of GGPP is catalyzed by a class of enzymes known as terpene cyclases (TPSs). nih.govdntb.gov.uanih.gov These enzymes are responsible for generating the vast structural diversity of terpenoid natural products. In the case of briaranes, a specific TPS would catalyze the formation of the cembrane ring from the linear GGPP precursor. researchgate.net

Following the initial cyclization, a series of oxidative enzymes are believed to be involved in the subsequent transformations. Research has identified cytochrome P450 monooxygenases (CYP450s) as key players in the biosynthesis of briaranes. researchgate.netdntb.gov.ua These enzymes are known for their ability to introduce oxygen atoms into a wide variety of substrates, leading to hydroxylations, epoxidations, and other modifications necessary for the formation of the final briarane structure.

Additionally, short-chain dehydrogenases/reductases (SDRs) have been identified within the briarane biosynthetic gene cluster. researchgate.netdntb.gov.ua These enzymes are typically involved in redox reactions, which are crucial for the functionalization of the briarane skeleton. The formation of the characteristic γ-lactone ring found in many briaranes, including this compound, is likely facilitated by such an enzyme. researchgate.netdntb.gov.ua

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into a final natural product. nih.govnih.govcernobioscience.com While specific isotopic labeling studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles of this methodology are fundamental to understanding its biosynthesis.

In a typical experiment, a stable isotope-labeled precursor, such as ¹³C-labeled acetate (B1210297) or ¹³C-labeled glucose, would be fed to the producing organism (the octocoral). The labeled precursors are then incorporated into the biosynthetic pathway, and the resulting this compound would be enriched with the stable isotope at specific positions.

By analyzing the labeling pattern of the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can deduce the biosynthetic origin of each carbon atom in the molecule. This information provides direct evidence for the proposed biosynthetic pathway and the involvement of specific precursors. For instance, the incorporation pattern of ¹³C-acetate could confirm the polyketide origin of certain portions of the molecule or its formation through the mevalonate (B85504) pathway.

Genetic Analysis of Biosynthetic Gene Clusters (BGCs)

Recent advances in genomics have enabled the identification and characterization of biosynthetic gene clusters (BGCs) responsible for the production of natural products in various organisms, including marine invertebrates. nih.govdntb.gov.uanih.gov For briarane diterpenoids, a significant breakthrough has been the discovery of a conserved five-gene cluster in several briarane-producing octocorals. researchgate.netnih.govdntb.gov.ua

This conserved BGC provides a genetic blueprint for the biosynthesis of the briarane core structure. The typical composition of this gene cluster is as follows:

GeneEnzyme ClassProposed Function in Briarane Biosynthesis
1Terpene Cyclase (TPS)Catalyzes the initial cyclization of GGPP to the cembrane intermediate.
2Cytochrome P450 (CYP450)Oxidative modifications of the cembrane and briarane skeletons.
3Cytochrome P450 (CYP450)Further oxidative functionalization.
4Cytochrome P450 (CYP450)Additional oxidative tailoring steps.
5Short-chain Dehydrogenase/Reductase (SDR)Likely involved in redox reactions, such as the formation of the γ-lactone ring.

The discovery of this conserved BGC strongly supports the proposed biosynthetic pathway for briaranes. nih.govdntb.gov.ua The presence of a terpene cyclase, multiple P450s, and a dehydrogenase within a single cluster suggests a coordinated enzymatic cascade to construct the complex briarane scaffold from the simple precursor GGPP. Heterologous expression of these genes in model organisms has confirmed their role in producing key intermediates of the briarane pathway. researchgate.netdntb.gov.ua This genetic evidence provides a solid foundation for understanding the intricate biosynthesis of this compound and other related marine natural products.

Synthetic Chemistry of Stylatulide and Its Analogues

Strategic Approaches to Total Synthesis of Stylatulide

The total synthesis of a complex natural product like this compound requires a carefully orchestrated plan. This involves a deep understanding of retrosynthetic analysis to identify key bond disconnections and the development of robust methods for the construction of the core structure and the stereocontrolled installation of its numerous chiral centers.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond cleavages, known as disconnections. libretexts.orgicj-e.org For this compound, the primary disconnections focus on simplifying its complex polycyclic system.

A plausible retrosynthetic strategy for this compound would commence by disconnecting the ester side chains and the exocyclic methylene (B1212753) group, simplifying the periphery of the molecule. The core bicyclo[8.4.0]tetradecane ring system presents the most significant challenge. royalsocietypublishing.orgnih.gov Key disconnections for this framework often target the ten-membered ring, as its formation is entropically disfavored. Common strategies involve breaking the C1-C2 or C9-C10 bonds, which can be formed in the forward synthesis via macrocyclization reactions such as ring-closing metathesis or intramolecular alkylations. nih.govd-nb.info Another critical disconnection is at the C1-C10 bond, which forges the bridgehead carbon and a vicinal stereocenter. acs.orgnih.gov The γ-lactone ring is another key structural motif, and its disconnection often leads to a hydroxy acid precursor, which can be cyclized in a later step. royalsocietypublishing.orgnih.gov

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection PointCorresponding Forward ReactionRationale
Ester Side ChainsEsterificationSimplifies the molecular periphery.
Exocyclic MethyleneOlefination (e.g., Wittig)Reduces complexity and allows for late-stage installation.
Ten-Membered RingMacrocyclization (e.g., RCM, Intramolecular Alkylation)Addresses the major synthetic hurdle of forming the large ring. nih.govd-nb.info
C1-C10 BondConjugate Addition/Alkylation, Radical CyclizationEstablishes the critical bridgehead and adjacent stereocenter. acs.orgnih.gov
γ-Lactone RingLactonizationSimplifies the target to a more flexible hydroxy acid precursor. royalsocietypublishing.orgnih.gov

The construction of the central bicyclo[8.4.0]tetradecane core is a pivotal step in the total synthesis of this compound and other briaranes. nih.gov Several elegant strategies have been developed to tackle this challenge.

One prominent approach involves the use of ring-closing metathesis (RCM) to form the ten-membered ring. nih.govharvard.edu This powerful reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond from two terminal alkenes within the same molecule. The precursors for RCM are typically highly functionalized cyclohexene (B86901) or cyclohexane (B81311) derivatives bearing two alkenyl side chains at appropriate positions to facilitate the desired cyclization.

Another strategy employs intramolecular Diels-Alder reactions to construct the bicyclic system. nih.govmasterorganicchemistry.com In this approach, a substrate containing both a diene and a dienophile connected by a tether undergoes an intramolecular [4+2] cycloaddition to form the fused ring system in a highly stereocontrolled manner.

Furthermore, intramolecular alkylation and acylation reactions have been utilized. For instance, the Nozaki-Hiyama-Kishi (NHK) reaction, an intramolecular chromium-catalyzed coupling of an aldehyde with a vinyl halide, has been successfully applied to the synthesis of the bicyclo[8.4.0]tetradecane ring system of related briaranes. nih.gov

This compound possesses a dense array of stereogenic centers, and their precise control is paramount for a successful total synthesis. The relative and absolute stereochemistry of these centers dictates the molecule's three-dimensional shape and biological activity.

A significant challenge lies in the stereoselective construction of the C1 and C10 vicinal stereocenters, one of which is a quaternary carbon. acs.orgnih.gov One successful strategy involves a highly diastereoselective conjugate addition of an acetylide to a cyclohexadienone, followed by an intramolecular alkylation of the resulting enolate. acs.orgnih.gov This sequence establishes the C1-C10 bond and sets the relative stereochemistry of these two centers with high fidelity.

Substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction, are also extensively used. beilstein-journals.org For instance, the stereoselective reduction of ketone functionalities and the diastereoselective addition of nucleophiles to aldehydes are often guided by the steric and electronic properties of the existing chiral framework. Chiral pool synthesis, starting from enantiomerically pure natural products, is another approach to introduce chirality early in the synthetic sequence.

Synthetic Methodologies for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for developing new compounds with potentially improved therapeutic properties. These analogues can be accessed through semisynthesis from natural precursors or through de novo synthesis of the core scaffold.

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is an efficient way to generate a library of analogues. clockss.org The briarane family of natural products offers a rich source of starting materials for the semisynthesis of this compound analogues. For example, more abundant briaranes, such as briarein A, can be isolated in larger quantities and chemically transformed into this compound-like molecules. libretexts.org

Key transformations in a semisynthetic approach could include:

Modification of Ester Groups: Selective hydrolysis and re-esterification of the existing ester functionalities allow for the introduction of a variety of different acyl groups.

Oxidation and Reduction: The oxidation states of various hydroxyl and carbonyl groups within the briarane skeleton can be altered to explore their impact on biological activity.

Functionalization of the Exocyclic Methylene Group: The C5-C6 double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new functionalities.

De novo synthesis involves the construction of the core molecular scaffold from simple, achiral starting materials. This approach offers the flexibility to introduce a wide range of modifications and to create analogues that are not accessible through semisynthesis. The synthetic strategies developed for the total synthesis of this compound can be adapted to produce novel briarane scaffolds.

For instance, by using different building blocks in the early stages of the synthesis, it is possible to introduce variations in the substitution pattern of the six-membered ring. Similarly, the nature of the tether connecting the diene and dienophile in an intramolecular Diels-Alder approach can be modified to produce different ring sizes or fusion patterns. The development of modular synthetic routes allows for the late-stage introduction of diversity, enabling the rapid generation of a library of analogues for biological screening.

Late-Stage Functionalization Strategiesrsc.org

Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and natural product synthesis. It allows for the direct modification of a complex molecular scaffold in the final steps of a synthetic sequence, enabling rapid diversification and the exploration of structure-activity relationships without the need for laborious de novo synthesis. scispace.comrsc.orgnih.gov While LSF studies specifically targeting the this compound core are not extensively documented, the principles of modern LSF are highly applicable to its intricate framework.

The primary tool for LSF is the selective functionalization of carbon-hydrogen (C–H) bonds, which are ubiquitous in natural products. nih.govrsc.org The application of C–H functionalization to a this compound core could provide access to a library of analogues, potentially modulating the compound's biological profile. scispace.com Strategies such as C–H oxidation can introduce hydroxyl groups or other functionalities, which can have a profound impact on a molecule's properties. scispace.com For instance, in the synthesis of gracilioether F, a late-stage C–H oxidation strategy was pivotal in constructing the target's tertiary lactone. rsc.org

However, a significant hurdle in applying LSF to a molecule like this compound is achieving site-selectivity. The this compound skeleton possesses numerous C–H bonds with similar reactivity, making it challenging to modify just one position. rsc.orgdiva-portal.org This challenge can often be overcome through several strategies:

Directed C–H Activation: This approach utilizes existing functional groups within the molecule to direct a catalyst to a specific C–H bond. rsc.orgdiva-portal.org

Innate Selectivity: This strategy exploits the inherent electronic or steric differences between C–H bonds to achieve selective functionalization. rsc.org

Advanced Catalysis: The development of modern catalytic systems, including those based on photocatalysis or earth-abundant 3d transition metals like manganese, has provided milder and more selective methods for C–H functionalization. researchgate.netbeilstein-journals.org These methods can offer complementary regio- and chemoselectivities compared to traditional approaches. researchgate.net

The table below summarizes potential LSF strategies and the challenges associated with their application to a complex diterpenoid scaffold like this compound.

LSF StrategyReagents/CatalystsPotential Application on this compound CoreKey Challenge
Directed C–H Oxidation Pd, Ir, or Rh catalysts with directing groupsHydroxylation at positions adjacent to existing functional groups (e.g., esters, alcohols).Identifying a suitable and effective directing group on the core structure.
Undirected C–H Oxidation Dioxiranes, P450 enzymesIntroduction of hydroxyl groups at sterically accessible or electronically activated positions.Achieving high regioselectivity among multiple similar C-H bonds.
Photocatalytic C–H Functionalization Photoredox catalysts (e.g., Ir, Ru complexes)Acylation, alkylation, or amination of C(sp³)–H bonds under mild conditions.Controlling selectivity and preventing side reactions on the densely functionalized core.
Manganese-Catalyzed C–H Methylation Mn catalystsIntroduction of "magic methyl" groups to block metabolic sites or alter conformation.Achieving site-selectivity at electron-rich and sterically unhindered positions. beilstein-journals.org

Development of Novel Reaction Methodologies in Complex Diterpenoid Synthesisrsc.orgscispace.comrsc.orgrsc.org

The structural complexity of diterpenoids has consistently spurred the invention of new synthetic reactions and strategies. rsc.orgresearchgate.net The efficient construction of their often-bridged and stereochemically dense polycyclic systems requires innovative approaches that can build molecular complexity rapidly and with high levels of control.

Recent years have witnessed the development of several powerful methodologies, including:

Cascade Reactions: These reactions combine multiple transformations into a single synthetic operation, streamlining synthetic sequences. A notable example is the oxidative dearomatization induced (ODI) cascade approach, which has been used to efficiently construct the bicyclo[3.2.1]octane skeletons found in grayanane diterpenoids. acs.org

Electrocyclic Reactions: Governed by the Woodward–Hoffmann rules, these reactions are highly effective for assembling polycyclic frameworks with excellent stereochemical control. rsc.org For example, an oxidative Nazarov electrocyclization was a key step in the collective total synthesis of fusicoccane diterpenoids. rsc.org

Reductive Cyclizations: Analysis of a target's oxidation patterns can inspire novel bond disconnections. researchgate.net For instance, samarium(II) iodide (SmI₂)-mediated reductive cyclizations have been strategically employed to form γ-hydroxyketone motifs in the syntheses of Isodon ent-kauranoid diterpenes and the eight-membered ring of pleuromutilin. researchgate.net

Photochemical Reactions: Light-mediated reactions can enable transformations that are difficult to achieve with thermal methods. The synthesis of the complex taxane (B156437) diterpene canataxpropellane featured a key photochemical dearomatizing alkene-arene-ortho-photocycloaddition to construct its intricate core. chemrxiv.org

Metal-Mediated Cycloadditions: Transition metals can mediate powerful bond-forming reactions. The cobalt-mediated Pauson–Khand reaction, for example, was used to construct the ABC tricycle of ryanodol. researchgate.net

The following table details some of these novel methodologies and their applications in the synthesis of complex diterpenoids.

MethodologyKey Reagents/ConditionsApplication/Diterpenoid ClassReference
Oxidative Dearomatization Induced (ODI) Cascade Hypervalent iodine reagentsGrayanane Diterpenoids acs.org
Oxidative Nazarov Cyclization CAN, DDQFusicoccane Diterpenoids rsc.org
SmI₂-Mediated Reductive Cyclization SmI₂, HMPAent-Kauranoids, Pleuromutilin researchgate.net
Photochemical Dearomatization UV lightTaxane Diterpenes chemrxiv.org
Pauson-Khand Reaction Co₂(CO)₈Ryanodol (Ryanoid) researchgate.net
Tandem Diels-Alder/Retro-6π-electrocyclization Heat, MgBr₂Naphterpins (Meroterpenoids) rsc.org

Challenges and Advancements in Complex Natural Product Synthesis

The total synthesis of complex natural products like this compound remains a benchmark of chemical synthesis, driving significant innovations in the field. numberanalytics.comacs.org This endeavor is fraught with challenges, but continuous advancements provide chemists with new tools and strategies to overcome them.

Key Challenges:

Structural Complexity: Natural products often feature a high density of stereogenic centers, complex fused and bridged ring systems, and sensitive functional groups, which makes their construction a formidable task. numberanalytics.comconsensus.app

Efficiency and Selectivity: Achieving high yields and excellent regio- and stereoselectivity over a lengthy multi-step synthesis is a primary challenge. numberanalytics.com Minimizing step count and avoiding protecting group manipulations are key goals for an efficient synthesis. acs.org

Reaction Predictability: The intricate and highly functionalized environments of advanced synthetic intermediates can make the outcome of chemical reactions difficult to predict, challenging even seasoned chemists. acs.org

Scalability: A synthesis that is successful on a laboratory milligram scale may face significant hurdles when scaled up for larger-scale production, which is often necessary for in-depth biological studies. newswise.com

Key Advancements:

Biomimetic Synthesis: Taking inspiration from nature's own synthetic pathways offers a powerful strategic approach. engineering.org.cn Mimicking biosynthetic processes like polyene cyclizations or Diels-Alder reactions can lead to remarkably efficient syntheses of complex structures. newswise.combioengineer.org

Computational Chemistry and Retrosynthesis: Modern computational tools are increasingly used to plan synthetic routes and predict reaction outcomes, complementing the traditional art of retrosynthetic analysis. acs.orgconsensus.app

Novel Methodologies: The development of new reactions, such as those driven by photocatalysis or involving C–H functionalization, provides previously impossible bond disconnections and more efficient ways to build molecular complexity. acs.orgconsensus.app Cascade reactions, in particular, are a powerful tool for rapidly constructing complex cores. acs.org

Platform-Based Synthesis: Strategies like collective or divergent synthesis aim to convert a common intermediate into numerous structurally related natural products. consensus.app This approach is not only efficient but also allows for a systematic exploration of a natural product family. rsc.org

Enzymatic and Chemoenzymatic Synthesis: Incorporating enzymes into synthetic routes can provide unparalleled selectivity for certain transformations, such as late-stage C–H oxidations, under mild conditions. consensus.app

The table below juxtaposes the major challenges in natural product synthesis with the key advancements that help to address them.

ChallengeCorresponding Advancement(s)
Structural Complexity Biomimetic Synthesis, Cascade Reactions, Computational Planning
Efficiency and Selectivity Novel Reaction Methodologies (e.g., C-H Functionalization), Asymmetric Catalysis, Protecting-Group-Free Synthesis
Reaction Predictability Computational Modeling, Mechanistic Studies, High-Throughput Experimentation
Scalability Development of Robust and High-Yielding Reactions, Flow Chemistry
Access to Analogues Late-Stage Functionalization, Collective and Divergent Synthesis

Molecular Mechanisms of Stylatulide Biological Activity

Cellular and Subcellular Targets of Stylatulide and Related Briaranes

While the specific cellular targets for many briarane-type diterpenoids, including this compound, have remained largely elusive, recent advancements in chemoproteomics have begun to shed light on their mechanisms of action. nih.gov These compounds, characterized by a highly oxidized bicyclo[8.4.0]tetradecane core with an embedded γ-lactone, exhibit a range of biological activities, such as anti-inflammatory, cytotoxic, and antiviral effects, suggesting engagement with multiple cellular components. taylorfrancis.commdpi.com

A significant breakthrough in understanding the targets of this class of compounds came from a 2023 study on excavatolide B, a well-characterized briarane diterpenoid with potent anti-inflammatory properties. nih.gov Using functional probes derived from excavatolide B, researchers identified the Stimulator of Interferon Genes (STING) as a direct cellular target in mammalian cells. nih.gov The study revealed that excavatolide B covalently engages with STING at a specific cysteine residue (Cys91), which inhibits STING palmitoylation and subsequently blocks its signaling pathway. nih.gov This was the first identification of a direct cellular target for a briarane-type natural product and suggests a potential mechanism for the anti-inflammatory activities observed in this family of compounds. nih.gov It is plausible that other briaranes containing a similar reactive group, known as an epoxylactone warhead, may also interact with their protein targets covalently. nih.gov

Further research into other briaranes has shown that their anti-inflammatory effects are linked to the inhibition of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, indicating interaction with pathways that regulate the expression of these proteins. researchgate.netnih.gov

Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound or other briarane diterpenoids with ion channels. Ion channels are crucial membrane proteins that regulate cellular excitability and signaling, and they are common targets for natural toxins and therapeutic drugs. nih.gov While natural products from marine organisms are known to modulate ion channel activity, specific studies demonstrating that this compound or its close analogs bind to or alter the function of sodium, potassium, calcium, or chloride channels are not yet available. The diverse biological effects of briaranes could potentially involve ion channel modulation, but this remains an area requiring further investigation.

A primary mechanism underlying the anti-inflammatory effects of this compound and related briaranes is the modulation of key cellular signaling pathways. Many briarane diterpenoids have been shown to interfere with inflammatory cascades, particularly those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). researchgate.netnih.govmdpi.com These pathways are critical regulators of gene expression for pro-inflammatory mediators. nih.gov

For instance, studies on various briarenolides isolated from the octocoral Briareum sp. have demonstrated their ability to significantly inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.netnih.gov LPS is known to activate these inflammatory markers through the Toll-like receptor 4 (TLR4), which triggers downstream signaling involving both NF-κB and MAPK pathways. mdpi.comnih.gov The suppression of iNOS and COX-2 by these briaranes strongly suggests that they act on upstream signaling components within these cascades. researchgate.netnih.gov By inhibiting these pathways, briaranes can effectively reduce the production of inflammatory molecules like nitric oxide (NO) and prostaglandins.

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. nih.govresearchgate.net Similarly, the MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to stress and inflammation, and their modulation can have profound effects on cellular function. mdpi.com The consistent observation that briarane diterpenoids suppress the production of NF-κB and MAPK-dependent proteins like iNOS and COX-2 points to the modulation of these signaling cascades as a core component of their biological activity. researchgate.netnih.gov

This compound and its relatives have been shown to directly impact the activity of enzymes involved in the inflammatory response, particularly those active in neutrophils. Human neutrophils play a critical role in the innate immune system, and upon activation, they release proteolytic enzymes and generate reactive oxygen species (ROS).

Numerous studies have evaluated the ability of briarane diterpenoids to inhibit the release of elastase and the generation of superoxide (B77818) anions (O₂⁻) in human neutrophils stimulated with agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP). researchgate.netnih.gov

Elastase Release: Human neutrophil elastase is a serine protease that can degrade various proteins, contributing to tissue damage in chronic inflammatory conditions. Several briarane compounds, including briaviolides E and I, have demonstrated inhibitory effects on elastase release. researchgate.net For example, at a concentration of 10 µg/mL, these compounds showed inhibition rates of 26.03% and 28.81%, respectively. researchgate.net Derivatives of 9-deacetylthis compound lactone have also been evaluated for this activity. researchgate.net

Superoxide Anion Generation: Superoxide is a precursor to other reactive oxygen species and is generated by the NADPH oxidase enzyme complex in neutrophils. Its overproduction can lead to oxidative stress and tissue injury. Many briarane diterpenoids have been found to suppress superoxide anion generation. Briarenolide F, a 6-hydroperoxybriarane derivative, displayed a significant inhibitory effect on superoxide generation. nih.gov Similarly, briaviolides E and I inhibited superoxide production by 34.17% and 28.66%, respectively, at a 10 µg/mL concentration. researchgate.net

These inhibitory activities on key neutrophil functions contribute significantly to the anti-inflammatory profile of the briarane diterpenoid class.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for designing more potent and selective analogs. nih.gov For this compound and other briaranes, SAR studies aim to identify which parts of the molecule are essential for their effects.

While comprehensive SAR studies on this compound itself are limited, research on related briaranes provides valuable insights. For example, the development of functional probes for excavatolide B involved late-stage diversification, where different functional groups were added to the molecule. nih.gov This process was critical for creating tools to identify its cellular target and implicitly provides SAR data. nih.gov Studies on briaviolides have shown that the presence and nature of acyl groups on the briarane skeleton can influence the potency of elastase and superoxide inhibition. For instance, a monobenzoyl derivative of briaviolide A was found to selectively inhibit elastase release, suggesting that specific ester groups can confer selectivity for different biological targets. researchgate.net

The general approach in SAR involves modifying the core structure—such as the size and shape of the carbon skeleton, the nature and placement of substituents (e.g., hydroxyls, esters, epoxides, halogens), and the stereochemistry—to observe the impact on biological activity. taylorfrancis.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. rsc.org Identifying these elements is a key goal of SAR studies.

For the briarane class, one of the most clearly identified pharmacophoric elements is the epoxylactone functional group found in compounds like excavatolide B. nih.gov This feature acts as a reactive "warhead" that enables the molecule to form a covalent bond with its target protein, STING. nih.gov The presence of this electrophilic group is required for the covalent engagement and subsequent inhibition of STING signaling. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity, as interactions with chiral biological targets like proteins are often highly stereospecific. Briarane diterpenoids possess multiple stereocenters, giving them a complex and rigid three-dimensional shape.

The natural biosynthesis of these compounds produces a specific stereoisomer. In naturally occurring briaranes, the proton at the C-10 position is consistently found to be in a trans orientation relative to the methyl group at the C-1 position. nih.govnih.gov These two groups are typically assigned as α- and β-oriented, respectively, which defines the core conformation of the briarane skeleton. nih.govnih.gov This conserved stereochemistry across hundreds of isolated briaranes suggests it is essential for their biological function.

Rational Design of this compound Analogues

The rational design of analogues of marine natural products like this compound is a key strategy for enhancing therapeutic potential and improving drug-like properties. chemrxiv.orgmdpi.comresearchgate.net This process relies on understanding the structure-activity relationships (SAR) of the parent molecule to make targeted chemical modifications. chemrxiv.orgchemrxiv.org For the briarane diterpenoid class, to which this compound belongs, SAR studies have provided insights into the functional groups critical for bioactivity. For instance, investigations into excavatolide B, another briarane, revealed that the C-12 hydroxyl group and the 8,17-epoxide are essential moieties for its anti-inflammatory activity. chemrxiv.org

The design process for analogues typically involves:

Target Identification: Identifying the specific molecular targets or pathways affected by the natural product.

SAR Analysis: Determining which parts of the chemical structure are responsible for its biological effects. Studies on various briaranes have shown that modifications to the ester groups and the epoxide ring can significantly alter anti-inflammatory and cytotoxic potency. chemrxiv.orgchemrxiv.org

Synthetic Modification: Employing synthetic or enzymatic late-stage modifications to diversify the core structure. This can involve altering side-chain lengths, changing functional groups, or opening epoxide rings to introduce new functionalities. chemrxiv.orgchemrxiv.org

While specific studies on the rational design of this compound analogues are not extensively detailed in published literature, the principles derived from related briaranes guide the potential development of new derivatives with enhanced activity and improved physicochemical properties, such as increased aqueous solubility. chemrxiv.org

In Vitro Pharmacological Characterization

The biological activities of this compound and related briarane diterpenoids have been explored through various in vitro assays, revealing a spectrum of pharmacological effects.

Briarane-type diterpenoids are known to possess significant anti-inflammatory properties. nih.govnih.govnih.gov Their mechanism of action often involves the inhibition of pro-inflammatory proteins and enzymes. mdpi.commdpi.comnih.govmdpi.com While specific data on this compound's effect on elastase and superoxide anions is limited, studies on closely related briaranes demonstrate the class's potential. For example, one briarane compound was shown to inhibit both superoxide anion generation and elastase release in human neutrophils. nih.gov This activity is crucial for mitigating the tissue damage caused by excessive neutrophil activation during an inflammatory response.

Many briaranes exert their anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of a Representative Briarane Diterpenoid nih.gov
ActivityTest SystemIC₅₀ (μM)
Superoxide Anion Generation InhibitionHuman Neutrophils15.0
Elastase Release InhibitionHuman Neutrophils10.0

For example, brianthein W exhibited potent cytotoxicity against the P-388 murine leukemia cell line with a half-maximal effective concentration (ED₅₀) of 0.76 µg/mL, though it was inactive against A549 human lung carcinoma and HT-29 human colon adenocarcinoma cells. clockss.org Conversely, another study found that a series of different briarane analogues displayed cytotoxicity against A549 cells, with half-maximal inhibitory concentrations (IC₅₀) ranging from 13.7 to 34.1 μM. nih.gov This highlights the structural specificity that dictates the cytotoxic profile of each unique briarane compound.

Table 2: Cytotoxic Activity of Representative Briarane Analogues clockss.orgnih.gov
CompoundP388 (ED₅₀/IC₅₀)HT-29 (ED₅₀/IC₅₀)A549 (ED₅₀/IC₅₀)
Brianthein W0.76 µg/mL>50 µg/mL>50 µg/mL
Briarane Analogue SeriesNot ReportedNot Reported13.7 - 34.1 µM

This compound was the first briarane-type metabolite identified for its toxicity, playing a clear ecological role for its source organism, the sea pen Stylatula sp. clockss.org It is potently toxic to the copepodite larvae of Tigriopus furcata johnsonii, demonstrating an LD₁₀₀ at concentrations greater than 0.5 ppm. clockss.org This toxicity serves as a chemical defense mechanism against predation.

Furthermore, many briarane diterpenoids exhibit potent antifouling properties, deterring the settlement of marine organisms like barnacle larvae. nih.govnih.gov Several compounds from this class have been shown to inhibit the settlement of Balanus amphitrite larvae at micromolar concentrations, often with a high ratio of efficacy to toxicity (LC₅₀/EC₅₀), making them promising candidates for environmentally safer antifouling agents. nih.gov

Beyond general anti-inflammatory activity, marine diterpenoids are recognized for their ability to modulate the immune system. mdpi.comnih.govpensoft.net The immunomodulatory effects of this class of compounds are often attributed to the inhibition of key signaling pathways, such as the Nuclear Factor-κB (NF-κB) pathway, which is a central regulator of immune and inflammatory responses. nih.govnih.gov

Studies on various marine diterpenoids have shown they can suppress the activation and maturation of dendritic cells, which are critical for initiating adaptive immune responses. mdpi.comnih.gov By downregulating the expression of co-stimulatory molecules on these immune cells, the compounds can attenuate T-cell responses, suggesting a potential role in managing immune-dysregulated diseases. mdpi.comnih.gov While direct studies on this compound are pending, the activities of related diterpenoids suggest it may also possess the ability to interact with and modulate key components of the immune system. nih.govfrontiersin.org

The broad biological activity of briarane diterpenoids includes investigations into their potential antimicrobial properties. clockss.org Specific screening of this compound for antiviral or antifungal effects is not widely reported. However, related compounds within the briarane class have shown activity in this area. For instance, briantheins Y and Z were found to exhibit inhibitory effects in in-vitro assays against mouse corona virus and Herpes simplex-1 virus. clockss.org

In the context of antifungal research, the briarane junceellolide A was noted to have weak activity against the fungus Candida albicans. nih.gov While these findings are not extensive, they indicate that the briarane scaffold, shared by this compound, warrants further investigation as a potential source for new antiviral and antifungal agents. fudan.edu.cnnih.govnih.govmdpi.com

Insecticidal Activity

Research into the specific insecticidal activity of this compound is notably limited in publicly available scientific literature. While the broader field of marine natural products has been explored for potential insecticidal agents, detailed bioassays and research findings on the effects of this compound on various insect species are not extensively documented.

However, the toxicological profile of this compound has been examined in the context of other arthropods. A study has reported on the toxicity of this compound to the marine crustacean Tisbe. nih.gov Crustaceans, like insects, belong to the phylum Arthropoda, suggesting that the compound may have broader activity against organisms within this phylum. The specifics of this toxicity, including concentrations and observed effects, are detailed in early research characterizing the compound. nih.gov

The absence of comprehensive studies on the insecticidal properties of this compound means that data on its efficacy against specific insect pests, its mode of action in insects, and its potential for development as a commercial insecticide are not available. Further research, including detailed bioassays against a range of insect species, would be necessary to determine if this compound or its derivatives have a future role in pest management.

Advanced Research Applications and Future Directions in Stylatulide Chemistry

Stylatulide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, with precision. naturalproducts.netresearchgate.net The development of such probes is a cornerstone of chemical biology, enabling the investigation of biological processes within their native environment. naturalproducts.netresearchgate.net

To date, this compound itself has not been extensively developed as a chemical probe. Its known biological activity is primarily its toxicity, which suggests it potently interacts with a specific biological target. dtic.milscribd.com This inherent bioactivity makes this compound an excellent candidate for development into a chemical probe. By identifying its molecular target, researchers could use this compound to investigate the biological pathway associated with its toxic effects. This could provide valuable insights into fundamental physiological processes in the target organisms. The complex and rigid briarane skeleton of this compound offers a unique scaffold that could be modified to create highly specific probes for interrogating cellular functions. ird.frshareok.org

Development of this compound-Based Molecular Tools

Building upon its potential as a chemical probe, the this compound scaffold could be leveraged to create a diverse set of molecular tools. These are engineered molecules designed for specific research tasks, such as visualizing cellular components or identifying protein interactions. nih.govoatext.com

The development of this compound-based tools is a prospective field. For instance, by attaching fluorescent dyes or biotin (B1667282) tags to the this compound molecule, researchers could create tools for various applications:

Fluorescent Probes: A fluorescently-labeled this compound could be used in microscopy to visualize its subcellular localization, helping to identify its site of action.

Affinity Probes: Attaching a biotin tag would allow for the isolation of this compound's binding partners from cell lysates, a critical step in identifying its molecular target through techniques like mass spectrometry.

The creation of these tools would require synthetic chemistry to modify the this compound structure without abolishing its bioactivity. Such efforts would transform this compound from a mere toxic compound into a sophisticated instrument for biological discovery.

Computational Chemistry in this compound Research

Computational chemistry uses computer simulations to study chemical problems, predicting molecular structures, properties, and reactivity. nih.govyoutube.com For a complex natural product like this compound, computational methods offer a powerful, non-experimental way to gain insights that can guide laboratory research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, such as a protein). researchgate.net Molecular dynamics (MD) simulations then model the behavior of this complex over time, providing information on its stability and the dynamics of the interaction. nih.govyoutube.com

While no specific docking or MD studies on this compound have been published, these methods hold immense promise for elucidating its mechanism of action. For example, researchers could perform virtual screening by docking this compound against a library of known protein structures to generate hypotheses about its biological target. Subsequent MD simulations could then validate the stability of the most promising interactions. nih.govnih.gov This approach could rapidly identify potential targets for experimental validation, accelerating our understanding of this compound's bioactivity.

Table 1: Hypothetical Molecular Docking Results for this compound Against Potential Inflammatory Target Proteins

Target ProteinPutative FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)Inflammation, Pain-9.8Arg120, Tyr385, Ser530
5-Lipoxygenase (5-LOX)Inflammation-9.2His367, His372, Ile673
Nuclear Factor kappa-B (NF-κB)Gene Transcription, Inflammation-8.5Lys147, Gln220, Arg245
Glucocorticoid ReceptorAnti-inflammatory Response-10.1Asn564, Gln570, Arg611

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. nih.govwikipedia.org It can be used to calculate a wide range of molecular properties, including the distribution of electron density, which governs chemical reactivity. aimspress.com

For this compound, DFT calculations could provide fundamental insights into its structural and electronic properties. researchgate.net For instance, mapping the electrostatic potential onto the molecule's surface could reveal electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for planning chemical syntheses of this compound derivatives, such as the molecular tools described earlier. Furthermore, DFT can calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's kinetic stability and chemical reactivity. oatext.com

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyDescriptionPredicted Value (Hypothetical)Implication
Dipole MomentMeasure of molecular polarity.3.5 DHigh polarity, suggesting potential for hydrogen bonding.
HOMO EnergyEnergy of the highest occupied molecular orbital.-6.2 eVRelates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-1.1 eVRelates to the ability to accept electrons.
HOMO-LUMO GapDifference between HOMO and LUMO energies.5.1 eVIndicates high kinetic stability.

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Methodologies for Studying Marine Natural Products

The study of marine natural products is rapidly advancing thanks to new technologies. nih.govresearchgate.net These methodologies could be pivotal in expanding our knowledge of this compound and related compounds.

Genome Mining: By sequencing the genome of Stylatula sp. or its associated microorganisms, researchers could identify the biosynthetic gene clusters (BGCs) responsible for producing this compound. This would not only reveal how the molecule is constructed in nature but could also enable its production in more easily cultured organisms through synthetic biology. nih.gov

Advanced Spectroscopy: Techniques like nanoscale NMR allow for the complete structure elucidation of complex molecules from minute amounts, which is often a challenge in marine natural product discovery. nih.govnih.gov

Metabolomics: This approach studies the complete set of small-molecule metabolites in an organism. It could be used to discover new, minor this compound analogs from the sea pen and understand how their production changes in response to environmental cues.

Opportunities for Interdisciplinary Research in this compound Chemistry

The full exploration of a complex natural product like this compound requires a convergence of expertise from multiple scientific fields. jcu.edu.aulammps.org Interdisciplinary research fosters innovation by combining different perspectives and methodologies to tackle complex problems. scribd.comcornell.edu

The future of this compound research lies in fostering collaborations:

Chemistry and Biology: Synthetic chemists can create derivatives and molecular tools, while biologists and pharmacologists can test their effects in cellular and organismal models to understand mechanisms of action.

Computational and Experimental Science: Computational chemists can predict targets and properties, guiding experimentalists to perform more focused and efficient laboratory work. youtube.com

Ecology and Chemistry: Chemical ecologists can study the role of this compound in the marine environment, for example, as a chemical defense, providing context for its potent bioactivity.

By embracing these advanced applications and interdisciplinary approaches, the scientific community can move beyond this compound's identity as a simple toxin and unlock its potential as a valuable chemical entity for research and innovation.

Q & A

Q. How should contradictory findings about this compound’s pharmacokinetics be addressed in meta-analyses?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Perform subgroup analyses by species, route of administration, and formulation. Use funnel plots to assess publication bias. Highlight methodological disparities (e.g., sampling timepoints) in a summary table .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.